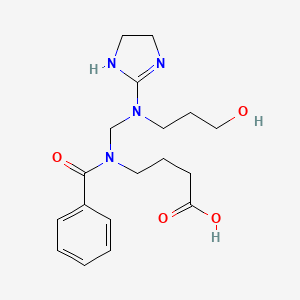
1,1-Dichloro-3,3,3-trifluoroprop-1-en-2-yl 4-methylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dichloro-3,3,3-trifluoroprop-1-en-2-yl 4-methylbenzene-1-sulfonate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes both halogenated and sulfonated functional groups, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dichloro-3,3,3-trifluoroprop-1-en-2-yl 4-methylbenzene-1-sulfonate typically involves multiple steps. One common method involves the reaction of 1,3-dichlorobenzene with trifluoropropene under specific conditions to form the intermediate 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene . This intermediate is then further reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to yield the final product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient synthesis[3][3].
化学反応の分析
Types of Reactions: 1,1-Dichloro-3,3,3-trifluoroprop-1-en-2-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction can lead to different functionalized compounds .
科学的研究の応用
1,1-Dichloro-3,3,3-trifluoroprop-1-en-2-yl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It serves as an important intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1,1-Dichloro-3,3,3-trifluoroprop-1-en-2-yl 4-methylbenzene-1-sulfonate exerts its effects involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, depending on the specific target and context .
類似化合物との比較
- 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene
- 2-(3,5-Dichlorophenyl)-3,3,3-trifluoropropene
- 1,3-Dichloro-5-(1,1,1-trifluoroprop-2-en-2-yl)benzene
Uniqueness: 1,1-Dichloro-3,3,3-trifluoroprop-1-en-2-yl 4-methylbenzene-1-sulfonate is unique due to the presence of both halogenated and sulfonated functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
特性
分子式 |
C10H7Cl2F3O3S |
|---|---|
分子量 |
335.13 g/mol |
IUPAC名 |
(1,1-dichloro-3,3,3-trifluoroprop-1-en-2-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H7Cl2F3O3S/c1-6-2-4-7(5-3-6)19(16,17)18-8(9(11)12)10(13,14)15/h2-5H,1H3 |
InChIキー |
JVPPLAUECHDNFH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(=C(Cl)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


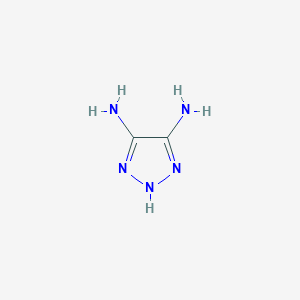
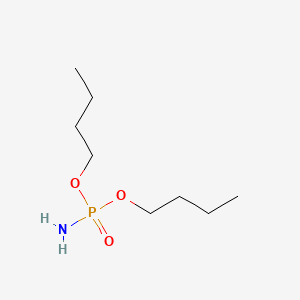
![N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride](/img/structure/B13781982.png)



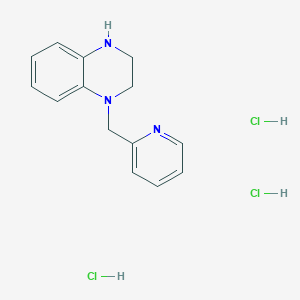
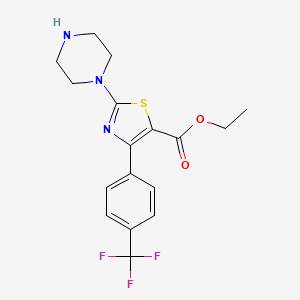
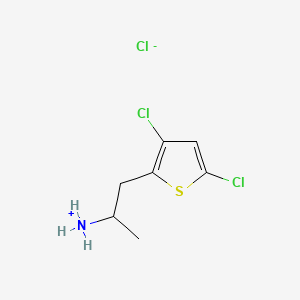
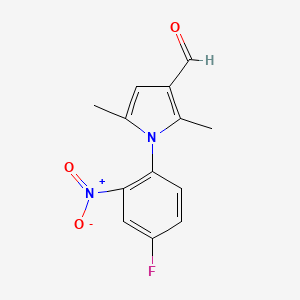
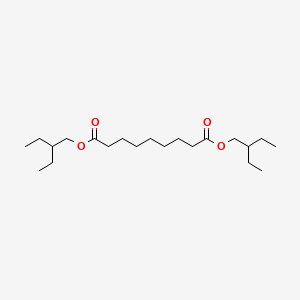
![N-(2-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B13782028.png)
![1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bis-](/img/structure/B13782031.png)
